(3-aminopyrrolidin-1-yl)(1H-benzo[d][1,2,3]triazol-5-yl)methanone
Overview
Description
(3-Aminopyrrolidin-1-yl)(1H-benzo[d][1,2,3]triazol-5-yl)methanone: is a chemical compound that has garnered significant attention in scientific research due to its potential therapeutic and industrial applications. This compound is characterized by its unique structure, which includes a pyrrolidinyl group and a benzo[d][1,2,3]triazolyl group.
Mechanism of Action
Target of Action
It’s worth noting that compounds containing the indole nucleus, which is similar to the 1h-benzo[d][1,2,3]triazol moiety, have been found to bind with high affinity to multiple receptors .
Mode of Action
It has been suggested that the nitrogen atoms of the triazole moiety actively contribute to binding to the active site of enzymes .
Biochemical Pathways
It’s worth noting that indole derivatives, which share structural similarities with this compound, have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the preparation of the pyrrolidinyl and benzo[d][1,2,3]triazolyl precursors. These precursors are then coupled using appropriate reagents and reaction conditions to form the final product. Common reagents used in these reactions include amines, acids, and coupling agents such as carbodiimides.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical synthesis using reactors and controlled environments to ensure purity and yield. The process may also include purification steps such as recrystallization or chromatography to obtain the final product in high purity.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium(VI) compounds.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides and amines.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield carboxylic acids, while reduction reactions may produce amines.
Scientific Research Applications
This compound has a wide range of applications in scientific research, including:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a ligand for biological targets, potentially influencing biological processes.
Medicine: Its potential therapeutic properties make it a candidate for drug development, particularly in the treatment of diseases such as cancer and neurological disorders.
Industry: It can be used in the development of new materials and chemical processes.
Comparison with Similar Compounds
(3-Aminopyrrolidin-1-yl)(1H-benzo[d][1,2,3]triazol-5-yl)methanone: can be compared to other similar compounds, such as (3-aminopyrrolidin-1-yl)(1-methyl-1H-1,2,3-triazol-4-yl)methanone While both compounds share structural similarities, they may differ in their biological activity and applications
List of Similar Compounds
(3-aminopyrrolidin-1-yl)(1-methyl-1H-1,2,3-triazol-4-yl)methanone
4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids
Benzo[d][1,2,3]triazol-1-yl-pyrazole-based hybrids
This compound , its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
(3-aminopyrrolidin-1-yl)-(2H-benzotriazol-5-yl)methanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N5O/c12-8-3-4-16(6-8)11(17)7-1-2-9-10(5-7)14-15-13-9/h1-2,5,8H,3-4,6,12H2,(H,13,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NJUIIEJMRBETOI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1N)C(=O)C2=CC3=NNN=C3C=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N5O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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